molecular formula C16H17NO2S2 B14391615 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine CAS No. 88170-96-1

4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine

Cat. No.: B14391615
CAS No.: 88170-96-1
M. Wt: 319.4 g/mol
InChI Key: MEOPEVCBPADUPU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine is a chemical compound characterized by the presence of a disulfide bond between a 4-methylphenyl group and an L-phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine typically involves the formation of a disulfide bond between 4-methylphenyl thiol and L-phenylalanine. The reaction is often carried out under mild oxidative conditions to facilitate the formation of the disulfide linkage. Common oxidizing agents used in this process include hydrogen peroxide or iodine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein folding and stability due to the presence of the disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. This compound may also interact with proteins, affecting their structure and function through disulfide exchange reactions.

Comparison with Similar Compounds

    4-Methylphenyl disulfide: Similar in structure but lacks the L-phenylalanine moiety.

    L-Phenylalanine: Contains the amino acid structure but lacks the disulfide bond.

    4-Methylphenyl thiol: Contains the thiol group but lacks the disulfide bond and L-phenylalanine moiety.

Uniqueness: 4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine is unique due to the combination of the disulfide bond and the L-phenylalanine moiety. This dual functionality allows it to participate in a variety of chemical and biological processes, making it a versatile compound for research and industrial applications.

Properties

CAS No.

88170-96-1

Molecular Formula

C16H17NO2S2

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[(4-methylphenyl)disulfanyl]phenyl]propanoic acid

InChI

InChI=1S/C16H17NO2S2/c1-11-2-6-13(7-3-11)20-21-14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

MEOPEVCBPADUPU-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.